![molecular formula C18H19NO3 B3154313 Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate CAS No. 774223-27-7](/img/structure/B3154313.png)
Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate
Overview
Description
Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate, also known as Bipyrrolidin-4-ylmethyl ester, is an important organic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 308.37 g/mol. Bipyrrolidin-4-ylmethyl ester has a variety of uses in biochemical, physiological, and laboratory experiments.
Scientific Research Applications
Synthesis and Binding Affinity in Cardiovascular Agents
Methyl (2S,4S)-4-([1,1'-biphenyl]-4-yloxy)-2-pyrrolidinecarboxylate derivatives, as part of the dihydropyridines family, have shown potential as cardiovascular agents due to their binding affinity to calcium channels and their vasodilator and antihypertensive activities. Specifically, derivatives like methyl 4,7-dihydro-3-isobuty1-6-methyl-4-(3-nitrophenyl)thieno[2,3-Mpyridine-5-carboxylate (S-312) have been identified as promising agents, with the structure-activity relationship indicating the importance of a lipophilic alkyl substituent with moderate bulkiness for pharmacological potency. The research also highlighted the significance of the absolute configuration of such derivatives in determining their biological activities (Adachi et al., 1988).
Designer Drugs and Metabolism
The compound has also been studied in the context of designer drugs like R,S-4'-Methyl-alpha-pyrrolidinohexanophenone (MPHP), where it undergoes extensive metabolism involving hydroxylation of various groups and subsequent formation of lactams or reduction of keto groups. The understanding of its metabolic pathways is crucial for developing toxicological detection procedures in biological samples (Springer et al., 2003).
Angiotensin II Receptor Antagonists
In the domain of angiotensin II receptor antagonists, the compound is part of a series of N-phenyl-1H-pyrrole derivatives investigated for their antagonistic properties. The compounds in this series exhibit structural similarities with the biphenyl system and have been shown to antagonize angiotensin-induced blood pressure increases. The studies involve computational modeling and innovative synthetic procedures to develop these novel compounds, highlighting the potential of the compound in the treatment of hypertension (Bovy et al., 1993).
properties
IUPAC Name |
methyl (2S,4S)-4-(4-phenylphenoxy)pyrrolidine-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-18(20)17-11-16(12-19-17)22-15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,16-17,19H,11-12H2,1H3/t16-,17-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFODGGSYXPUWHK-IRXDYDNUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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